molecular formula C13H11N3O B561940 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine CAS No. 1020719-48-5

2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine

Cat. No. B561940
CAS RN: 1020719-48-5
M. Wt: 228.269
InChI Key: PDYMCBRGMDRAPX-FIBGUPNXSA-N
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Description

2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine (d3-PhIP) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat at high temperatures. It is classified as a genotoxic carcinogen and has been linked to the development of various types of cancer, including breast, colon, and prostate cancer. Despite its carcinogenic properties, d3-PhIP has also been used in scientific research for its potential as a tool for studying DNA damage and repair mechanisms.

Mechanism of Action

D3-PhIP is metabolized in the liver to form a reactive intermediate that can bind to DNA and cause damage. The exact mechanism of 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine-induced DNA damage is not fully understood, but it is thought to involve the formation of DNA adducts and the induction of oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine has been shown to induce DNA damage and mutations in vitro and in vivo. It has also been shown to have genotoxic and carcinogenic effects in animal models. In addition, 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine has been shown to induce oxidative stress and inflammation in cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine in scientific research is that it is a well-characterized genotoxic carcinogen that can be used to study DNA damage and repair mechanisms. However, one limitation is that it is a highly reactive compound that can be difficult to work with. In addition, 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine is a potent carcinogen, which can pose safety risks to researchers working with the compound.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine. One area of interest is the development of new methods for detecting and quantifying 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine in food and biological samples. Another area of interest is the development of new strategies for preventing or mitigating the genotoxic and carcinogenic effects of 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine exposure. Finally, there is potential for using 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine as a tool for studying the mechanisms of carcinogenesis and the development of new cancer therapies.

Synthesis Methods

The synthesis of 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-amino-1-methyl-d3-benzimidazole with 2-nitroso-1-phenylpyrrole in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain pure 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine.

Scientific Research Applications

D3-PhIP has been used extensively in scientific research as a tool for studying DNA damage and repair mechanisms. It is particularly useful for studying the role of specific enzymes and proteins in these processes. For example, 2-Hydroxy-1-(methyl-d3)-6-phenylimidazo(4,5-b)pyridine has been used to study the role of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) in protecting cells against DNA damage caused by HAAs.

properties

IUPAC Name

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662004
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

CAS RN

1020719-48-5
Record name 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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